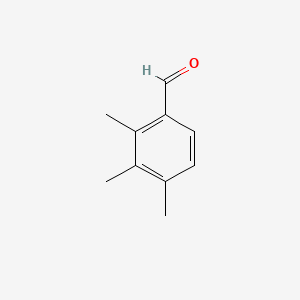

2,3,4-Trimethylbenzaldehyde

CAS No.: 70679-68-4

Cat. No.: VC3989535

Molecular Formula: C10H12O

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70679-68-4 |

|---|---|

| Molecular Formula | C10H12O |

| Molecular Weight | 148.2 g/mol |

| IUPAC Name | 2,3,4-trimethylbenzaldehyde |

| Standard InChI | InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3 |

| Standard InChI Key | RPZOPDOUASNMNP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)C=O)C)C |

| Canonical SMILES | CC1=C(C(=C(C=C1)C=O)C)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2,3,4-Trimethylbenzaldehyde, systematically named as 2,3,4-trimethylbenzaldehyde (IUPAC), is identified by the SMILES notation , reflecting its trisubstituted aromatic structure . The compound’s molecular weight is 148.20 g/mol, with a computed PubChem CID of 2752597 .

Three-Dimensional Conformation

The compound’s 3D structure features a planar benzene core with methyl groups inducing steric hindrance, altering electron density distribution. Computational models predict a boiling point of 518.48 K and a critical temperature () of 731.53 K . The McGowan molar volume is 129.57 mL/mol, indicating moderate molecular packing efficiency .

Table 1: Key Physicochemical Properties of 2,3,4-Trimethylbenzaldehyde

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 148.20 | g/mol | |

| Boiling Point () | 518.48 | K | |

| Critical Temperature () | 731.53 | K | |

| Gibbs Free Energy () | 17.32 | kJ/mol | |

| Enthalpy of Formation () | -133.19 | kJ/mol |

Synthesis and Industrial Production

Friedel-Crafts Alkylation Methodology

The most efficient synthesis route involves Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with dichloromethyl methyl ether () under anhydrous aluminum chloride () catalysis . This method achieves yields exceeding 88% under optimized conditions:

The reaction mechanism proceeds via electrophilic aromatic substitution, where activates dichloromethyl methyl ether to generate a reactive acylium ion (), which attacks mesitylene’s electron-rich aromatic ring .

Industrial Scalability

Thermodynamic and Kinetic Properties

Phase Transition Data

The compound exhibits a fusion enthalpy () of 16.82 kJ/mol and vaporization enthalpy () of 48.84 kJ/mol . Its liquid-phase viscosity decreases with temperature, following the relationship:

Solubility and Partitioning

2,3,4-Trimethylbenzaldehyde has a calculated octanol-water partition coefficient () of 2.424, indicating moderate hydrophobicity . Its water solubility () is -3.14, consistent with limited aqueous miscibility .

Biological Activity and Applications

Table 2: Acaricidal Activity of Benzaldehyde Derivatives

| Compound | LD (µg/cm) | Target Organism | Source |

|---|---|---|---|

| 2,4,5-Trimethylbenzaldehyde | 0.21 | D. farinae | |

| 2,3-Dimethylbenzaldehyde | 0.46 | D. pteronyssinus | |

| 4-Methylbenzaldehyde | 1.17 | H. longicornis |

Natural Occurrence and Phytochemical Roles

2,3,4-Trimethylbenzaldehyde occurs naturally in Cenolophium denudatum and Carum carvi, suggesting a role in plant defense mechanisms against herbivores or pathogens . Its biosynthesis likely involves methylation of protoaldehyde intermediates via S-adenosyl methionine (SAM)-dependent transferases.

Future Research Directions

-

Ecotoxicology: Assess environmental persistence and bioaccumulation potential in aquatic ecosystems.

-

Structure-Activity Relationships: Synthesize derivatives with varied methyl group positions to optimize acaricidal efficacy.

-

Catalytic Innovation: Explore heterogeneous catalysts (e.g., zeolites) to improve synthesis sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume